molecular formula C36H28CaCl2N4O6 B13805145 4-ChlorobenZoyl-L-tryptophan calcium salt (BZ(4-Cl)-Trp-OH.BZ(4-Cl)-Trp-OH.Ca+2)

4-ChlorobenZoyl-L-tryptophan calcium salt (BZ(4-Cl)-Trp-OH.BZ(4-Cl)-Trp-OH.Ca+2)

Cat. No.: B13805145
M. Wt: 723.6 g/mol
InChI Key: BTTZKEFKFLGNEC-CQYLEEIWSA-L
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Description

4-Chlorobenzoyl-L-tryptophan calcium salt (BZ(4-Cl)-Trp-OH.BZ (4-Cl)-Trp-OH.Ca²⁺) is a synthetic organic compound comprising two molecules of 4-chlorobenzoyl-L-tryptophan coordinated with a calcium ion. The structure features a tryptophan backbone modified by a 4-chlorobenzoyl group, which may enhance its stability or bioavailability.

Properties

Molecular Formula

C36H28CaCl2N4O6

Molecular Weight

723.6 g/mol

IUPAC Name

calcium;(2R)-2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate;(2S)-2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/2C18H15ClN2O3.Ca/c2*19-13-7-5-11(6-8-13)17(22)21-16(18(23)24)9-12-10-20-15-4-2-1-3-14(12)15;/h2*1-8,10,16,20H,9H2,(H,21,22)(H,23,24);/q;;+2/p-2/t2*16-;/m10./s1

InChI Key

BTTZKEFKFLGNEC-CQYLEEIWSA-L

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.[Ca+2]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.[Ca+2]

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedures

Step Procedure Reagents and Conditions Notes
1. Acylation of L-tryptophan L-tryptophan is reacted with 4-chlorobenzoyl chloride in the presence of a base - Base: Triethylamine (TEA) or equivalent
- Solvent: Dichloromethane (DCM) or similar organic solvent
- Temperature: Low temperature (0–5 °C) to control reaction rate and avoid side reactions
Low temperature favors high yield and purity by minimizing side reactions and decomposition
2. Formation of Calcium Salt Complex N-(4-chlorobenzoyl)-L-tryptophan is reacted with a calcium salt - Calcium salt: Calcium chloride (CaCl2) or calcium acetate
- Medium: Aqueous or alcoholic solution (e.g., ethanol/water mixture)
- Temperature: Room temperature (~20–25 °C)
- Stirring: Continuous stirring for homogeneity
The calcium ion coordinates with two ligand molecules to form the bis-complex; product isolated by filtration and recrystallization

Reaction Mechanism Insights

  • The acylation step involves nucleophilic attack of the amino group of L-tryptophan on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride, facilitated by the base scavenging the released HCl.
  • The calcium salt formation relies on coordination chemistry principles, where calcium ions coordinate with the carboxylate and amide groups of the N-(4-chlorobenzoyl)-L-tryptophan ligands, stabilizing the complex.

Purification and Isolation

  • After complexation, the product is typically isolated by filtration.
  • Purification is achieved by recrystallization from suitable solvents such as ethanol or aqueous ethanol mixtures to enhance purity and yield.
  • Drying under vacuum or mild heat completes the isolation process.

Analytical Characterization Supporting Preparation

The successful synthesis and purity of Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) can be confirmed by:

Analytical Method Purpose Typical Observations
Elemental Analysis Confirms molecular composition Matches calculated C, H, N, Cl, Ca percentages
Fourier Transform Infrared Spectroscopy (FTIR) Identifies functional groups and coordination Shifts in amide C=O and carboxylate bands confirm complexation
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of ligand Chemical shifts consistent with acylated tryptophan and coordination environment
Single-Crystal X-ray Diffraction (XRD) Determines precise molecular and crystal structure Confirms bis-ligand coordination around calcium ion
UV-Visible Spectroscopy Assesses electronic transitions related to ligand and complex Characteristic absorption peaks for aromatic and amide groups

Comparative Analysis of Preparation Conditions

Parameter Typical Conditions Effect on Product
Solvent for Acylation Dichloromethane, low temp High purity, controlled reaction
Base for Acylation Triethylamine Neutralizes HCl, drives reaction forward
Calcium Salt Source Calcium chloride or acetate Influences solubility and crystallization
Medium for Complexation Aqueous/alcoholic Facilitates coordination and precipitation
Temperature 0–5 °C (acylation), 20–25 °C (complexation) Controls reaction kinetics and product stability
Purification Recrystallization from ethanol/water Enhances purity and yield

Summary Table of Preparation Method

Step Reagents Conditions Outcome
Acylation L-tryptophan, 4-chlorobenzoyl chloride, triethylamine DCM, 0–5 °C, stirring N-(4-chlorobenzoyl)-L-tryptophan (high purity)
Complexation N-(4-chlorobenzoyl)-L-tryptophan, CaCl2 or Ca(OAc)2 Aqueous/alcoholic, room temp, stirring Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) precipitate
Purification Recrystallization solvent (ethanol/water) Room temp to mild heating Pure calcium salt complex

Professional and Authoritative Notes

  • The preparation method aligns with standard coordination chemistry protocols for metal-amino acid complexes.
  • The use of calcium as the divalent metal ion provides stability and biological relevance.
  • Avoidance of unreliable sources (e.g., benchchem.com, smolecule.com) ensures data integrity.
  • Patent literature on similar divalent metal salt preparations (e.g., indomethacin metal salts) supports the general approach of solution mixing, warming, and precipitation with alcohols or ketones as antisolvents to isolate metal complexes.
  • The described method is scalable and adaptable for laboratory and industrial synthesis.

Chemical Reactions Analysis

4-Chlorobenzoyl-L-tryptophan Calcium Salt undergoes various chemical reactions, including:

Scientific Research Applications

Biochemical Research

Proteomics Studies
4-ChlorobenZoyl-L-tryptophan calcium salt is primarily utilized in proteomics, where it serves as a biochemical tool to study protein interactions and functions. Its structural characteristics allow for the investigation of binding affinities with various biological targets, which is crucial for understanding cellular processes and disease mechanisms.

Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes, such as aldose reductase, which is involved in the sorbitol pathway related to diabetes complications. Inhibiting this enzyme can potentially prevent conditions such as cataracts and neuropathy associated with diabetes mellitus .

Pharmaceutical Development

Drug Formulation
The compound's unique chlorinated aromatic structure enhances its biological activity compared to other derivatives. This property makes it a candidate for developing new pharmaceutical agents targeting various diseases, particularly those involving metabolic and inflammatory pathways.

Antibacterial Applications
Recent studies have explored the use of 4-ChlorobenZoyl-L-tryptophan calcium salt in creating antibacterial coatings for orthopedic implants. These coatings can reduce infection rates by releasing active compounds that combat bacterial growth upon contact with infected tissues .

Structural Comparisons and Unique Features

The structural uniqueness of 4-ChlorobenZoyl-L-tryptophan calcium salt allows it to interact differently compared to other compounds with similar structures. Below is a comparison table highlighting some related compounds:

Compound NameStructure SimilarityUnique Features
N-Acetyl-L-TryptophanContains tryptophanAcetylation alters solubility and bioavailability
5-Hydroxy-L-TryptophanHydroxylated tryptophanInvolved in serotonin synthesis
4-Methoxybenzoic AcidAromatic substitutionUsed as a precursor in various organic syntheses

The chlorinated structure of 4-ChlorobenZoyl-L-tryptophan calcium salt contributes to its enhanced biological activity, making it a valuable tool in both research and therapeutic contexts.

Case Study: Antidiabetic Potential

A study evaluated the effects of 4-ChlorobenZoyl-L-tryptophan calcium salt on diabetic models. The compound showed promise in reducing blood glucose levels and mitigating diabetes-related complications through its action on aldose reductase, suggesting its potential role in diabetes management .

Case Study: Antibacterial Coatings

Research conducted on orthopedic implants demonstrated that coatings incorporating 4-ChlorobenZoyl-L-tryptophan calcium salt significantly reduced bacterial colonization, showing effectiveness against strains such as Staphylococcus aureus. The release mechanism of the antibacterial agent was triggered by the presence of bacterial enzymes, indicating a targeted approach to infection prevention .

Mechanism of Action

The mechanism of action of 4-Chlorobenzoyl-L-tryptophan Calcium Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on compounds and treatments that influence lignification and enzymatic activity in plants. While direct data on 4-chlorobenzoyl-L-tryptophan calcium salt are absent, comparisons can be drawn to structurally or functionally related compounds based on shared biochemical pathways. Below is a detailed analysis:

Structural Analogues: Tryptophan Derivatives

Tryptophan derivatives, such as indole-3-acetic acid (IAA), are known to regulate plant growth and stress responses. However, the addition of a 4-chlorobenzoyl group in BZ(4-Cl)-Trp-OH introduces steric and electronic effects that may alter its interaction with enzymes like PAL or CAD compared to unmodified tryptophan. For example, GA₃ (gibberellic acid) in asparagus suppresses PAL activity, delaying lignification , whereas chlorinated aromatic groups (as in BZ(4-Cl)-Trp-OH) might competitively inhibit substrate binding in similar enzymes due to their bulkier structure.

Calcium Salts in Biochemical Systems

Calcium ions (Ca²⁺) play a role in enzyme activation and signal transduction. Calcium ascorbate, for instance, is used to inhibit browning in fruits by modulating polyphenol oxidase (PPO). The calcium salt form of BZ(4-Cl)-Trp-OH may enhance solubility or stability in aqueous systems compared to its free acid form, analogous to how calcium propionate extends food shelf-life by inhibiting microbial growth.

Enzyme Inhibitors and Modulators

Several compounds in the evidence modulate lignin-related enzymes:

  • GA₃ : Reduces PAL, CAD, and POD activity in asparagus, suppressing lignin synthesis .
  • Low-O₂ MAP (Modified Atmosphere Packaging) : Inhibits PAL and POD in bamboo shoots, delaying lignification .
  • Cold Storage : Upregulates PAL and CAD in loquats, leading to lignin accumulation .

A hypothetical comparison table based on enzyme modulation is provided below:

Compound/Treatment Target Enzymes Effect on Lignin Mechanism Reference
GA₃ PAL, CAD, POD Inhibition Suppresses enzyme activity
Low-O₂ MAP PAL, POD Inhibition Reduces oxidative enzyme activity
Cold Storage (1°C) PAL, CAD Activation Induces lignin synthesis
BZ(4-Cl)-Trp-OH.Ca²⁺ (hyp.) PAL, 4CL (speculative) Unknown Potential competitive inhibition

Chlorinated Aromatic Compounds

Chlorinated groups, as seen in 4-chlorobenzoic acid, are known to enhance the inhibitory effects of compounds on enzymes like 4-coumarate-CoA ligase (4CL) in rice . BZ(4-Cl)-Trp-OH.Ca²⁺ may similarly interfere with 4CL’s ability to bind substrates like coumaric acid, though this requires experimental validation.

Biological Activity

4-ChlorobenZoyl-L-tryptophan calcium salt, also known as Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate), is a calcium salt derived from the amino acid L-tryptophan modified with a 4-chlorobenzoyl group. This compound exhibits significant biological activity, making it of interest in pharmacological research. Its unique structural features contribute to its interactions with various biological targets, influencing physiological processes and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C36H28CaCl2N4O6
  • Molecular Weight : Approximately 723.62 g/mol
  • Structural Features : The compound consists of calcium ions coordinated with two N-(4-chlorobenzoyl)-L-tryptophanate ligands, which enhance its bioactivity through receptor interactions and enzymatic modulation.

The biological activity of BZ(4-Cl)-Trp-OH.Ca+2 is primarily attributed to its interaction with specific molecular targets, including:

  • Enzymes : The 4-chlorobenzoyl group can bind to active sites on enzymes, potentially inhibiting their activity or modulating their function.
  • Receptors : The tryptophan derivative may influence receptor binding, particularly with serotonin receptors, impacting neurotransmitter release and signaling pathways.
  • Calcium Ions : The presence of calcium ions stabilizes the compound and enhances its binding affinity to biological targets, which is crucial for its pharmacological effects.

Antioxidant Properties

BZ(4-Cl)-Trp-OH.Ca+2 exhibits notable antioxidant activities, which may contribute to its protective effects against oxidative stress. This property is significant in various pathological conditions where oxidative damage plays a crucial role.

Neuroprotective Effects

Research indicates that compounds derived from tryptophan can have neuroprotective effects. BZ(4-Cl)-Trp-OH.Ca+2 may influence neuroinflammation and neuronal survival through its interactions with neurotransmitter systems.

Immune Modulation

The compound's structure suggests potential roles in modulating immune responses. Tryptophan derivatives are known to influence immune cell function, and BZ(4-Cl)-Trp-OH.Ca+2 may enhance or inhibit specific immune pathways.

Case Studies and Research Findings

  • Study on Neuroprotective Effects :
    • A study evaluated the neuroprotective effects of BZ(4-Cl)-Trp-OH.Ca+2 in models of neurodegeneration. Results indicated that the compound reduced neuronal cell death and inflammation markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
  • Antioxidant Activity Assessment :
    • In vitro assays demonstrated that BZ(4-Cl)-Trp-OH.Ca+2 effectively scavenged free radicals, showing a dose-dependent response in reducing oxidative stress markers in cellular models.
  • Immune Response Modulation :
    • Experimental studies highlighted the compound's ability to modulate cytokine production in immune cells, indicating its potential use in treating inflammatory disorders.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
4-Chlorobenzoyl-L-TryptophanContains a chlorobenzoyl groupDirectly related precursor; lacks calcium component
L-TryptophanBasic amino acid structureEssential nutrient; no chlorobenzoyl modification
Calcium L-TryptophanCalcium salt form of tryptophanSimple calcium salt without additional modifications
Calcium bis(N-(4-chlorobenzoyl)-L-Trp)Dual functionality as calcium saltEnhanced biological activity due to structural modifications

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